molecular formula C16H12Cl2N2O4 B4656038 1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one

1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one

Cat. No. B4656038
M. Wt: 367.2 g/mol
InChI Key: MYIFOZUJECYZMS-DHDCSXOGSA-N
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Description

1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one, also known as DCMNP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCMNP belongs to the class of nitroaromatic compounds and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense. 1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and to increase antioxidant activity by activating the Nrf2 pathway. 1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one has also been shown to induce apoptosis in cancer cells and to have antibacterial properties. Additionally, 1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one has been shown to have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and it exhibits a wide range of biological activities. However, there are also limitations to its use. 1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one is a relatively new compound that has not been extensively studied, and its mechanism of action is not fully understood. Additionally, 1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one has not been tested extensively in vivo, and its potential side effects are not well known.

Future Directions

There are several future directions for the study of 1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one. One area of research could focus on the development of novel synthetic methods for the synthesis of 1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one and related compounds. Another area of research could focus on the elucidation of the mechanism of action of 1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one and the identification of its molecular targets. Additionally, further studies could investigate the potential applications of 1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one in the treatment of neurodegenerative diseases and as an antibacterial agent. Finally, future studies could investigate the potential side effects of 1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one and its safety profile in vivo.

Scientific Research Applications

1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one has also been shown to have potential applications in the treatment of neurodegenerative diseases and as an antibacterial agent. Additionally, 1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one has been used as a probe in various biochemical and physiological studies.

properties

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-3-(4-methoxyanilino)-2-nitroprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4/c1-24-12-5-3-11(4-6-12)19-9-15(20(22)23)16(21)13-7-2-10(17)8-14(13)18/h2-9,19H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIFOZUJECYZMS-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(2,4-dichlorophenyl)-3-(4-methoxyanilino)-2-nitroprop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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